Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate
Description
Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is a heterocyclic ester derivative featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and an oxy-acetate tert-butyl ester at position 5. The 1,2,4-thiadiazole ring consists of two nitrogen atoms and one sulfur atom, contributing to its unique electronic and steric properties. The tert-butyl ester group enhances lipophilicity and stability, making the compound a valuable intermediate in synthetic chemistry, particularly for prodrug design or as a protective group for carboxylic acids.
The molecular formula is C₉H₁₄N₂O₄S, derived from the parent acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid (C₅H₆N₂O₃S, MW = 174.18 g/mol ), by replacing the carboxylic acid (-COOH) with a tert-butyl ester (-COO-C₄H₉). This substitution increases the molecular weight to approximately 229.18 g/mol.
Properties
IUPAC Name |
tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-6-10-8(15-11-6)13-5-7(12)14-9(2,3)4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLJCGJJPLVOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate typically involves the reaction of tert-butyl bromoacetate with 3-methyl-1,2,4-thiadiazol-5-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and controlled reaction conditions helps in maintaining the consistency and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, alcohols; reactions often require a base like triethylamine and are conducted at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiadiazole derivatives exhibit diverse applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate with structurally related compounds:
Table 1: Key Properties of Selected Thiadiazole Derivatives
Key Findings
Electronic and Steric Effects :
- The tert-butyl ester in the target compound provides steric hindrance, reducing hydrolysis susceptibility compared to methyl or ethyl esters. This makes it advantageous in prolonged-release formulations or stable intermediates .
- In contrast, the carboxylic acid derivative (C₅H₆N₂O₃S) is more reactive, enabling direct conjugation in peptide synthesis or metal coordination .
Substituent Influence on Reactivity: The 3-bromo substituent in tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in heterocyclic diversification . Amino and hydrazide derivatives (e.g., 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide) exhibit nucleophilic character, enabling condensation reactions for heterocycle elongation .
Biological and Physicochemical Profiles: The tert-butyl ester’s lipophilicity (LogP ~2.5–3.0) enhances membrane permeability compared to polar analogs like the carboxylic acid (LogP ~0.5–1.0). This property is critical in CNS-targeting drug candidates. Amino-substituted derivatives (e.g., cyclopentyl-methanol analog) show improved solubility in polar solvents, favoring aqueous-phase reactions .
Stability and Synthetic Utility: The tert-butyl group’s bulkiness may hinder sterically sensitive reactions (e.g., nucleophilic acyl substitution), whereas smaller esters (methyl/ethyl) are more reactive but less stable .
Research Implications and Structural Insights
Structural characterization of these compounds, including crystallographic analysis using software like SHELX , is critical for understanding conformation-activity relationships. For example:
- The tert-butyl group’s spatial arrangement may influence packing efficiency in solid-state synthesis.
- Hydrogen-bonding patterns in amino derivatives (e.g., cyclopentyl-methanol analog) could dictate binding interactions in biological targets .
Biological Activity
Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is an organic compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and pharmacological significance based on diverse research findings.
Chemical Structure and Properties
The compound features a tert-butyl ester group and a thiadiazole moiety , which contribute to its chemical reactivity and biological properties. The molecular formula is with a CAS number of 2137649-59-1. Its unique structure allows it to participate in various chemical reactions, making it a versatile candidate for pharmaceutical applications.
Synthesis Methods
The synthesis of this compound typically involves:
- Nucleophilic Substitution : Reaction of tert-butyl bromoacetate with 3-methyl-1,2,4-thiadiazol-5-ol.
- Reaction Conditions : Conducted in the presence of bases like potassium carbonate or sodium hydride in solvents such as acetonitrile or dimethylformamide (DMF) under reflux conditions.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For example:
- A study highlighted the antibacterial effects of thiadiazole compounds against Escherichia coli and Staphylococcus aureus , demonstrating inhibition zones in agar diffusion assays .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Thiadiazole Derivative | E. coli | 15 |
| Thiadiazole Derivative | S. aureus | 18 |
Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific findings include:
- Compounds containing the thiadiazole ring have demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
The mechanism of action for this compound is thought to involve:
- Enzyme Interaction : The thiadiazole moiety may interact with specific enzymes or receptors, modulating their activity.
- Cell Signaling Pathways : It may influence signaling pathways associated with apoptosis and cell proliferation.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other thiadiazole derivatives:
Case Studies
Several studies have evaluated the biological activities of thiadiazole derivatives:
-
Antitubercular Activity : Research has shown that some thiadiazole derivatives exhibit potent activity against Mycobacterium tuberculosis, indicating their potential as anti-TB agents .
- Example: A derivative exhibited an EC value of 0.072 μM against Mtb.
- Antiviral Activity : Studies have reported that certain thiadiazole compounds demonstrate antiviral properties against various viruses, including significant inhibition rates compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
